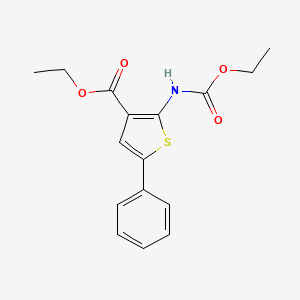

Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate

Description

Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate is a substituted thiophene derivative characterized by a central thiophene ring functionalized with an ethoxycarbonylamino group at position 2 and a phenyl group at position 4. The ethoxycarbonyl (ethoxycarbonylamino) moiety confers both steric bulk and polar characteristics, while the phenyl group enhances aromaticity and lipophilicity. This compound is likely synthesized via Gewald-like reactions, a common method for constructing 2-aminothiophene derivatives, as inferred from analogous synthetic routes described in .

Thiophene derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and biological activity.

Properties

IUPAC Name |

ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-3-20-15(18)12-10-13(11-8-6-5-7-9-11)22-14(12)17-16(19)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLOULHEBXOTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Ethoxycarbonylation: The ethoxycarbonylamino group can be introduced through the reaction of the thiophene derivative with ethyl chloroformate and an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Halogenated reagents, palladium catalysts

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrothiophenes

Substitution: Various substituted thiophenes

Scientific Research Applications

Chemistry

Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate serves as a crucial building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can be modified to create more complex organic structures, which are essential in drug development and materials science.

- Reagents for Organic Transformations : It acts as a reagent in various chemical reactions, including oxidation and reduction processes.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that thiophene derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : this compound has been explored as a potential anticancer agent due to its ability to modulate cellular pathways involved in cancer progression.

Medicine

In medicinal chemistry, this compound is being researched for its therapeutic potential:

- Drug Development : Its unique structure may lead to the development of novel drugs targeting specific diseases, particularly those related to inflammation and cancer.

- Mechanism of Action : The compound may interact with specific molecular targets, influencing signaling pathways such as apoptosis and cell proliferation.

Industry

The industrial applications of this compound include:

- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics, such as OLEDs (Organic Light Emitting Diodes) and photovoltaic cells.

- Advanced Materials Development : The compound's stability and reactivity allow it to be used in creating new materials with desirable properties for various applications.

Case Studies

- Anticancer Activity Study : A recent study evaluated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Material Science Application : Researchers have successfully incorporated this compound into organic photovoltaic cells, resulting in improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxycarbonylamino group may enhance its binding affinity through hydrogen bonding and hydrophobic interactions . The phenyl group contributes to the compound’s stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate with key structural analogs, focusing on substituent variations, molecular properties, and inferred functional implications.

Substituent Variations and Molecular Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro-substituted analog () exhibits stronger electron-withdrawing effects, which could reduce electron density in the thiophene ring and alter reactivity in electrophilic substitutions . In contrast, the amino group in enhances electron density, favoring nucleophilic reactions .

Lipophilicity and Bioavailability : The phenyl group in the target compound contributes to higher lipophilicity compared to analogs with polar substituents (e.g., carbamoyl in ). This may improve membrane permeability but reduce aqueous solubility .

Steric Effects : Bulky substituents like 2,4-dimethylphenylcarbamoyl () could hinder interactions with biological targets or catalytic sites in synthetic reactions .

Biological Activity

Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving 1,4-diketones and sulfur sources, often utilizing methods such as the Paal-Knorr synthesis.

- Functionalization : The introduction of the ethoxycarbonylamino group and the phenyl substituent is performed through various organic reactions, including Suzuki-Miyaura coupling and ethoxycarbonylation using ethyl chloroformate and amines under basic conditions.

Biological Activity

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of microorganisms. A study focused on similar thiophene derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria, as well as several fungal strains. The results showed that compounds with similar structures had notable effects on pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Anticancer Potential

The compound's anticancer properties are under investigation, with preliminary studies suggesting that it may influence cell proliferation and apoptosis pathways. The mechanism appears to involve interaction with specific molecular targets within cancer cells, potentially modulating signaling pathways associated with tumor growth and metastasis .

Mechanism of Action

The biological activity of this compound is thought to arise from its ability to interact with various enzymes and receptors. This interaction may lead to alterations in enzyme activity or receptor signaling, contributing to its observed biological effects. The ethoxycarbonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions .

Case Studies

- Antimicrobial Screening : A series of thiophene derivatives were synthesized and tested for antimicrobial activity. Compounds exhibiting structural similarities to this compound showed significant inhibition against both bacterial and fungal strains, indicating a promising therapeutic potential .

- Cancer Cell Line Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The specific pathways involved are still being elucidated but may include modulation of apoptotic proteins .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | Structure | Antagonist of dopamine receptors | Contains similar ethoxycarbonyl groups |

| Indole Derivatives | Structure | Diverse biological activities | Heterocyclic structure provides stability |

This compound is distinguished by its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other compounds in its class .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(ethoxycarbonylamino)-5-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the Gewald reaction to construct the thiophene core. For example, condensation of ketones (e.g., phenylacetone) with α-cyanoesters and elemental sulfur under reflux in ethanol produces the thiophene scaffold . Subsequent functionalization includes introducing the ethoxycarbonylamino group via nucleophilic substitution or acylation. Key conditions include:

- Use of polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalysts like triethylamine (TEA) to neutralize HCl byproducts during amide bond formation .

- Temperature control (60–80°C) to balance reaction rate and side-product formation .

Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiophene core formation | Phenylacetone, ethyl cyanoacetate, sulfur, EtOH, reflux | 65–75 |

| Amide functionalization | Ethyl chloroformate, TEA, DMF, 70°C | 80–85 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, CH3 of ethyl ester), δ 4.2–4.4 ppm (quartet, CH2 of ester), and δ 6.8–7.5 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and ester carbonyl (δ 165–170 ppm) distinguish functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) and fragment ions (e.g., loss of ethoxy group) validate molecular weight and fragmentation patterns .

- IR Spectroscopy : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications at the thiophene ring influence biological activity, and what methodologies validate structure-activity relationships (SAR)?

- Substituent Effects :

-

Electron-withdrawing groups (e.g., nitro) at the 5-position enhance electrophilic reactivity, improving enzyme inhibition (e.g., kinase targets) .

-

Bulky substituents (e.g., phenyl) at the 4-position may sterically hinder binding but improve lipophilicity .

- Validation Methods :

-

Enzymatic Assays : Measure IC50 values against target enzymes (e.g., tyrosine kinases) to correlate substituent effects with activity .

-

Molecular Docking : Computational models (e.g., AutoDock) predict binding modes and guide rational design .

Table 2: Example SAR Data

Substituent (Position) Enzyme Inhibition (IC50, nM) LogP -NO₂ (5) 12.5 2.8 -Ph (4) 45.3 3.5

Q. How can researchers resolve contradictions in reported reaction mechanisms (e.g., competing pathways during functionalization)?

- Mechanistic Probes :

- Isotopic labeling (e.g., ¹⁸O in ethoxy groups) tracks nucleophilic attack sites during carbamate formation .

- Kinetic Studies : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-determining steps .

- Controlled Experiments :

- Vary solvent polarity (e.g., DMF vs. THF) to assess solvation effects on pathway dominance .

- Use blocking groups (e.g., tert-butyl) to isolate reactive sites and prevent side reactions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization Optimization :

- Slow evaporation from mixed solvents (e.g., ethyl acetate/hexane) improves crystal quality .

- Additives (e.g., dimethyl sulfoxide) reduce amorphous aggregation .

- Software Tools :

- SHELXL refines diffraction data to resolve disordered regions (e.g., flexible ethoxy groups) .

- PLATON checks for twinning or symmetry issues in challenging crystals .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in biological activity data across studies?

- Standardization :

- Use validated cell lines (e.g., NCI-60 panel) and replicate assays ≥3 times to minimize variability .

- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis :

- Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or batch effects .

- Cross-reference synthetic protocols to isolate impurities (e.g., unreacted intermediates) as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.